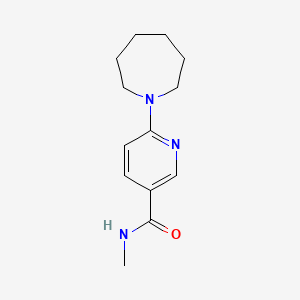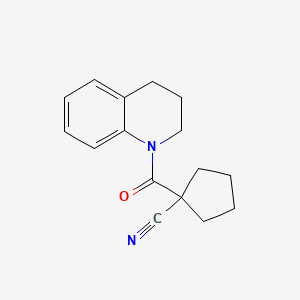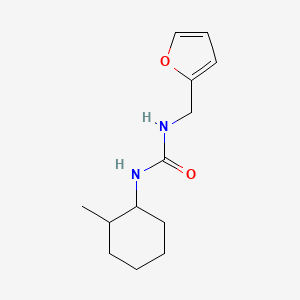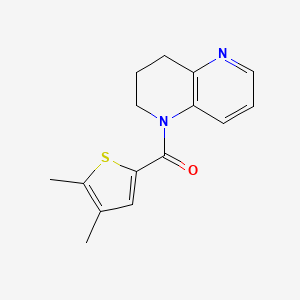
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide, also known as A-967079, is a chemical compound that has gained attention in recent years due to its potential as a pain reliever. It belongs to the class of compounds known as TRPA1 antagonists, which are being studied for their ability to block pain signals in the body. In
Mécanisme D'action
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide works by blocking the TRPA1 ion channel, which is involved in the transmission of pain signals in the body. TRPA1 is activated by a variety of stimuli, including heat, cold, and chemical irritants. By blocking this channel, this compound can reduce the transmission of pain signals in response to these stimuli.
Biochemical and physiological effects:
In addition to its pain-relieving properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and may have potential as an anti-inflammatory agent. Additionally, this compound has been shown to reduce the release of histamine from mast cells, which may be relevant to its potential use in treating itch.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide is that it is relatively selective for TRPA1, meaning that it does not have significant effects on other ion channels. This allows researchers to study the specific role of TRPA1 in pain and itch sensation. However, one limitation of this compound is that it has relatively poor solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide. One area of interest is in developing more potent and selective TRPA1 antagonists, which could have greater therapeutic potential. Additionally, researchers may explore the use of this compound in combination with other pain-relieving agents, such as opioids or non-steroidal anti-inflammatory drugs. Finally, further studies are needed to explore the potential use of TRPA1 antagonists in treating other conditions, such as itch and inflammation.
Méthodes De Synthèse
The synthesis of 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide involves several steps, starting with the reaction of 3-cyanopyridine with 1-aminocyclohexane in the presence of a reducing agent. This reaction produces 6-(azepan-1-yl)pyridine-3-carbonitrile, which is then reacted with methylamine to yield 6-(azepan-1-yl)-N-methylpyridine-3-carbonitrile. Finally, the nitrile group is hydrolyzed to produce this compound.
Applications De Recherche Scientifique
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide has been the subject of several scientific studies, particularly in the field of pain management. It has been shown to be effective in blocking pain signals in animal models of inflammatory and neuropathic pain. Additionally, this compound has been studied for its potential use in treating itch, as TRPA1 antagonists have been shown to reduce itch sensation in mice.
Propriétés
IUPAC Name |
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)11-6-7-12(15-10-11)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCOTXQMMCEVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)

![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)


![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)

![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
